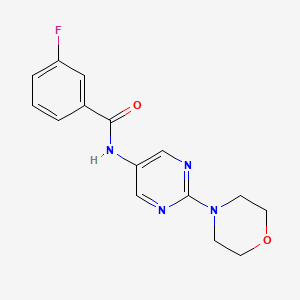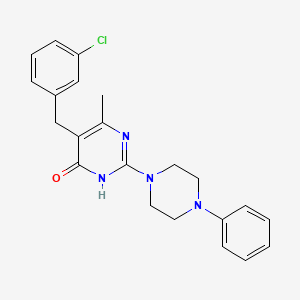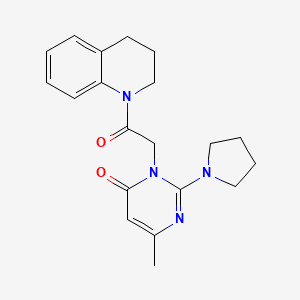![molecular formula C19H18ClN3OS B14963719 1-{2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethyl}-3-(4-methylphenyl)urea](/img/structure/B14963719.png)
1-{2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethyl}-3-(4-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{2-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ETHYL}-1-(4-METHYLPHENYL)UREA is a synthetic organic compound that features a thiazole ring, a chlorophenyl group, and a methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ETHYL}-1-(4-METHYLPHENYL)UREA typically involves the reaction of 4-(4-chlorophenyl)-1,3-thiazole-2-amine with 4-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-{2-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ETHYL}-1-(4-METHYLPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-{2-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ETHYL}-1-(4-METHYLPHENYL)UREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-{2-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ETHYL}-1-(4-METHYLPHENYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-CHLOROPHENYL)-1-ETHYL-3-(2-METHOXY-5-METHYLPHENYL)UREA
- 1-(3-CHLOROPHENYL)-4-(2-PHENYLETHYL)PIPERAZINE
Uniqueness
3-{2-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ETHYL}-1-(4-METHYLPHENYL)UREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring and chlorophenyl group contribute to its potential as an antimicrobial agent, while the methylphenyl group enhances its stability and solubility.
Eigenschaften
Molekularformel |
C19H18ClN3OS |
|---|---|
Molekulargewicht |
371.9 g/mol |
IUPAC-Name |
1-[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl]-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C19H18ClN3OS/c1-13-2-8-16(9-3-13)22-19(24)21-11-10-18-23-17(12-25-18)14-4-6-15(20)7-5-14/h2-9,12H,10-11H2,1H3,(H2,21,22,24) |
InChI-Schlüssel |
JFVPSGIVJCMYMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)NCCC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(propan-2-yl)acetamide](/img/structure/B14963645.png)
![N-(2,5-dimethoxyphenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B14963651.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-tert-butylpyrimidin-4(3H)-one](/img/structure/B14963669.png)

![2-chloro-N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]benzamide](/img/structure/B14963683.png)
![N-(cyanomethyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B14963694.png)
![N-(2-fluorobenzyl)-5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide](/img/structure/B14963703.png)

![2-({5-Ethyl-5-methyl-4-oxo-3-phenyl-3H,4H,5H,6H-benzo[H]quinazolin-2-YL}sulfanyl)-N-phenylacetamide](/img/structure/B14963709.png)


![2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-[2-(thiophen-2-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B14963723.png)
![N-(4-chlorobenzyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide](/img/structure/B14963729.png)
